molecular formula C12H11N3O B1305895 N-(3-aminophenyl)pyridine-2-carboxamide CAS No. 90209-80-6

N-(3-aminophenyl)pyridine-2-carboxamide

Cat. No.: B1305895
CAS No.: 90209-80-6
M. Wt: 213.23 g/mol
InChI Key: MYJSOVSWKGXJEF-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an aminophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)pyridine-2-carboxamide typically involves the reaction of 3-aminobenzamide with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the hydrogen atoms on the aminophenyl group.

Scientific Research Applications

N-(3-aminophenyl)pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to alterations in biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the ortho position.

    N-(4-aminophenyl)pyridine-2-carboxamide: Similar structure but with the amino group in the para position.

    Pyridine-2-carboxamide: Lacks the aminophenyl group, resulting in different chemical properties.

Uniqueness

N-(3-aminophenyl)pyridine-2-carboxamide is unique due to the specific positioning of the aminophenyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct biological activities and chemical behaviors compared to its ortho and para analogs.

Biological Activity

N-(3-Aminophenyl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amine and a carboxamide group. This structure is crucial for its biological interactions, as it can participate in hydrogen bonding and π-π stacking interactions with biological targets.

  • Inhibition of Kinases :
    • This compound has been reported to inhibit the activity of the IκB kinase (IKK) complex, which plays a significant role in the NF-κB signaling pathway. Inhibition of this pathway is beneficial in treating autoimmune and inflammatory diseases, as well as certain cancers .
  • Anticancer Activity :
    • Studies indicate that this compound exhibits anti-proliferative effects on various cancer cell lines. For instance, it has been shown to significantly reduce FOXM1 protein levels in MDA-MB-231 breast cancer cells, suggesting a potential mechanism for its anticancer activity .
  • Antiviral Properties :
    • The compound has also demonstrated antiviral activity against several viruses, indicating its potential use in antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
IKK InhibitionAnti-inflammatory effects
AnticancerReduces FOXM1 levels
AntiviralEffective against multiple viruses
AntibacterialActivity against bacterial strains

Case Studies

  • Cancer Treatment :
    • A study evaluated the effects of this compound on breast cancer cell lines. The results showed a significant decrease in cell proliferation and induction of apoptosis, attributed to the downregulation of FOXM1, a critical regulator of cell cycle progression .
  • Inflammatory Diseases :
    • In models of inflammation, this compound demonstrated efficacy by reducing cytokine production through inhibition of the NF-κB pathway. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substitutions on the aromatic rings and the carboxamide group. For example:

  • Substituents on the Phenyl Ring :
    • The presence of electron-withdrawing groups (e.g., nitro or cyano) enhances potency against certain cancer types by increasing lipophilicity and improving binding affinity to target proteins .
  • Pyridine Modifications :
    • Alterations to the pyridine nitrogen or carboxamide group can significantly affect pharmacokinetic properties and bioavailability, impacting overall efficacy .

Properties

IUPAC Name

N-(3-aminophenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJSOVSWKGXJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389747
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90209-80-6
Record name N-(3-aminophenyl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-(3-aminophenyl)pyridine-2-carboxamide interact with metal ions? Does it always involve deprotonation?

A1: this compound can act as a ligand in coordination complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) and Pd(II). [, ] Interestingly, the interaction with metal ions doesn't always lead to deprotonation of the amide group. While most metal ions coordinate with the neutral amide through the oxygen atom, only Pd(II) has been observed to cause amide deprotonation in this compound, leading to N(amide)-coordination in the resulting complex. [, ]

Q2: What spectroscopic techniques are useful for characterizing the complexes of this compound?

A2: Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are particularly helpful in characterizing these complexes. [] IR spectroscopy provides information about the coordination mode of the ligand, specifically whether the amide group is coordinated through the oxygen or nitrogen atom. NMR spectroscopy can be used to further investigate the structure and bonding in the complexes.

Q3: Is there any difference in the coordination behavior between N-(2-aminophenyl)pyridine-2-carboxamide and this compound?

A3: Yes, the position of the amino group on the phenyl ring influences the coordination behavior. N-(2-aminophenyl)pyridine-2-carboxamide tends to undergo amide deprotonation upon coordination with several metal ions, while this behavior is less common with this compound. [] This difference likely arises from the varying steric and electronic effects imparted by the amino group's position.

  1. DEPROTONATED AND NON-DEPROTONATED COMPLEXES OF N-(2-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE AND N-(3-AMINOPHENYL) PYRIDINE-2-CARBOXAMIDE WITH Co(II), Ni(II), Cu(II) AND Pd(II) - Semantic Scholar
  2. New complexes of N-(2-aminophenyl) pyridine-2'-carboxamide and N-(3-aminophenyl) pyridine-2'-carboxamide with Zn(II), Cd(II) and Hg(II) - Semantic Scholar

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